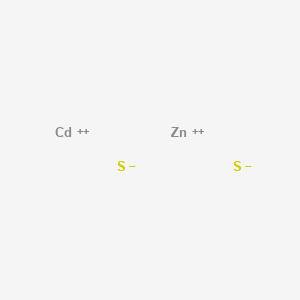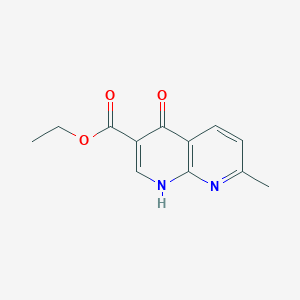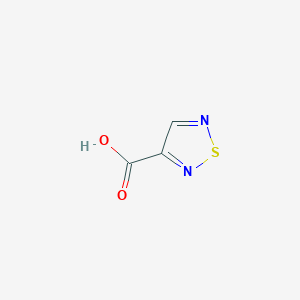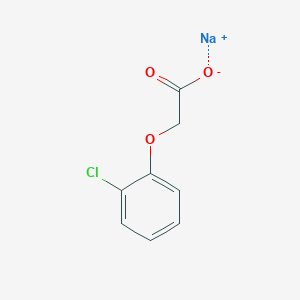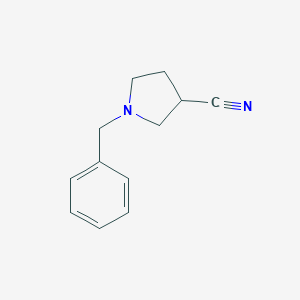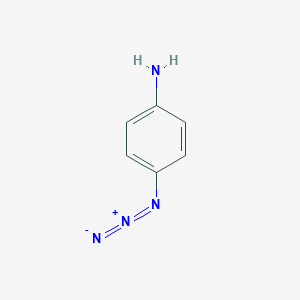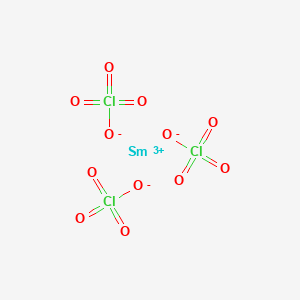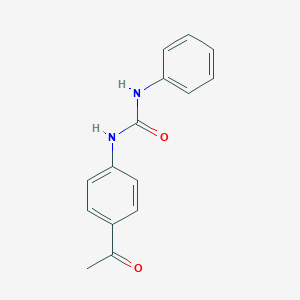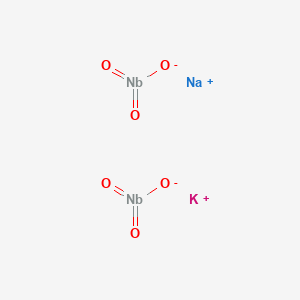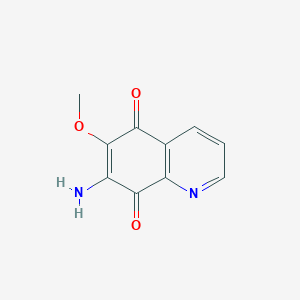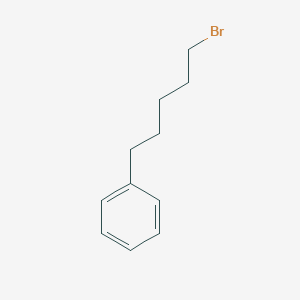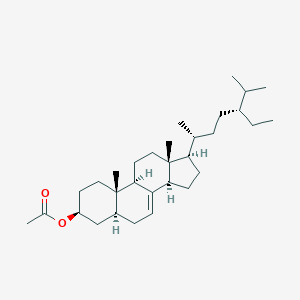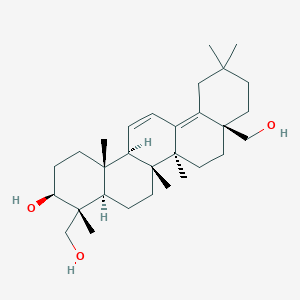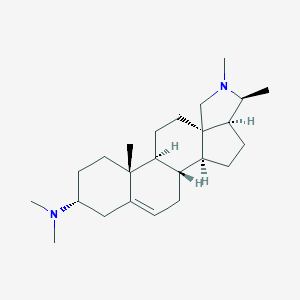
Conkuressine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conkuressine is a natural alkaloid compound that is extracted from the bark of the Tabernaemontana divaricata plant. It has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of Conkuressine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. Conkuressine has also been found to modulate the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Effets Biochimiques Et Physiologiques
Conkuressine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. In addition, Conkuressine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Conkuressine in lab experiments is that it is a natural compound, which may make it less toxic than synthetic compounds. However, one limitation of using Conkuressine is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on Conkuressine. One area of research could be to further explore its anti-inflammatory and analgesic properties, and its potential use as a treatment for conditions such as arthritis and chronic pain. Another area of research could be to further explore its anti-tumor properties, and its potential use as a treatment for cancer. Finally, more research is needed to fully understand the mechanisms of action of Conkuressine, which may lead to the development of more effective treatments for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis method for Conkuressine involves the extraction of the compound from the bark of the Tabernaemontana divaricata plant. The bark is first dried and then ground into a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The resulting extract is then purified using various chromatography techniques to obtain pure Conkuressine.
Applications De Recherche Scientifique
Conkuressine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Conkuressine has also been found to possess anti-tumor properties, making it a potential treatment for cancer.
Propriétés
Numéro CAS |
14152-37-5 |
|---|---|
Nom du produit |
Conkuressine |
Formule moléculaire |
C24H40N2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
(1R,2S,5S,6S,9R,12S,13R,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
Clé InChI |
GPLGAQQQNWMVMM-JLGZHIAASA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)CN1C |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
SMILES canonique |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



